molecular formula C23H48O4Si2 B15227067 (4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

Cat. No.: B15227067
M. Wt: 444.8 g/mol
InChI Key: RXGXTULXMVKIJT-FCHUYYIVSA-N
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Description

(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a complex organic compound characterized by its unique stereochemistry and protective groups. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one typically involves the protection of hydroxyl groups using triisopropylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The dihydrofuran ring is then formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the triisopropylsilyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove silyl protecting groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its stability and reactivity.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl groups provide steric hindrance, preventing unwanted side reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl groups.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
  • (4S,5R)-4-((Trimethylsilyl)oxy)-5-(((trimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

Uniqueness

The uniqueness of (4S,5R)-4-((Triisopropylsilyl)oxy)-5-(((triisopropylsilyl)oxy)methyl)dihydrofuran-2(3H)-one lies in its use of triisopropylsilyl groups, which offer greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.

Properties

Molecular Formula

C23H48O4Si2

Molecular Weight

444.8 g/mol

IUPAC Name

(4S,5R)-4-tri(propan-2-yl)silyloxy-5-[tri(propan-2-yl)silyloxymethyl]oxolan-2-one

InChI

InChI=1S/C23H48O4Si2/c1-15(2)28(16(3)4,17(5)6)25-14-22-21(13-23(24)26-22)27-29(18(7)8,19(9)10)20(11)12/h15-22H,13-14H2,1-12H3/t21-,22+/m0/s1

InChI Key

RXGXTULXMVKIJT-FCHUYYIVSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H](CC(=O)O1)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(CC(=O)O1)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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